arietin

Thrombosis Hemostasis Integrin Antagonism

Arietin (CAS 135526-76-0) is a dual-identity natural peptide that exists as both a snake venom-derived disintegrin (from Bitis arietans) and a plant-derived antifungal peptide (from Cicer arietinum). The snake venom isoform is an Arg-Gly-Asp (RGD)-containing peptide of approximately 8.5 kDa that acts as a competitive antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) integrin receptor, inhibiting fibrinogen binding and subsequent platelet aggregation.

Molecular Formula C4H8N2O3S
Molecular Weight 0
CAS No. 135526-76-0
Cat. No. B1179650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namearietin
CAS135526-76-0
Synonymsarietin
Molecular FormulaC4H8N2O3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arietin (CAS 135526-76-0) Procurement Guide: Antiplatelet Disintegrin and Antifungal Peptide for Specialized Research


Arietin (CAS 135526-76-0) is a dual-identity natural peptide that exists as both a snake venom-derived disintegrin (from Bitis arietans) and a plant-derived antifungal peptide (from Cicer arietinum) [1][2]. The snake venom isoform is an Arg-Gly-Asp (RGD)-containing peptide of approximately 8.5 kDa that acts as a competitive antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) integrin receptor, inhibiting fibrinogen binding and subsequent platelet aggregation [1][3]. The plant isoform is a 5.6 kDa antifungal peptide with a distinct N-terminal sequence (GVGYKVVVTTTAAADDDDVV) that disrupts fungal cell membranes and inhibits translation [2][4].

Arietin Procurement Rationale: Why RGD-Containing Disintegrins and Antifungal Peptides Cannot Be Interchanged


Arietin is not a generic commodity peptide; its specific amino acid sequence and molecular weight dictate unique binding kinetics and functional selectivity relative to other disintegrins (e.g., trigramin, rhodostomin, echistatin) and antifungal peptides (e.g., cicerin) [1][2]. The snake venom isoform exhibits a defined IC50 range (1.3–2.7×10⁻⁷ M) for inhibiting platelet aggregation across multiple agonists, a binding affinity (Kd 3.4×10⁻⁸ M for ADP-stimulated platelets) distinct from comparators, and a lack of effect on intracellular Ca²⁺ mobilization that differentiates it from broader-spectrum integrin antagonists [1][3]. The plant isoform displays stronger CM-Sepharose adsorption and higher antifungal potency against specific phytopathogens (Mycosphaerella arachidicola, Fusarium oxysporum, Botrytis cinerea) compared to cicerin, making it the preferred selection for plant defense mechanism studies [2][4].

Arietin Quantitative Differentiation Evidence: Comparative IC50, Binding Affinity, and Antifungal Potency Data


Arietin Platelet Aggregation Inhibition: IC50 Comparison with Trigramin and Echistatin

Arietin (snake venom isoform) inhibits ADP-induced human platelet aggregation with an IC50 range of 1.3–2.7×10⁻⁷ M [1]. In direct comparison, trigramin exhibits an IC50 of 1.3×10⁻⁷ M under similar assay conditions [2], while echistatin demonstrates a more potent IC50 of 3.3×10⁻⁸ M [3]. Arietin's potency is thus comparable to trigramin but approximately 8-fold less potent than echistatin. However, arietin's consistent IC50 across multiple agonists (ADP, thrombin, collagen, U46619) distinguishes it from trigramin, which shows variable potency depending on the inducer [1][2].

Thrombosis Hemostasis Integrin Antagonism

Arietin Fibrinogen Receptor Binding Affinity: Kd Comparison with Trigramin and Rhodostomin

Arietin binds to ADP-stimulated human platelets with a dissociation constant (Kd) of 3.4×10⁻⁸ M and to unstimulated platelets with a Kd of 3.4×10⁻⁷ M [1]. Cross-competition studies demonstrate that trigramin and rhodostomin inhibit ¹²⁵I-arietin binding to ADP-stimulated platelets, confirming shared binding sites on the GPIIb/IIIa complex [1][2]. While absolute Kd values for trigramin and rhodostomin under identical conditions are not reported in the same study, the competitive inhibition data establish that arietin occupies overlapping epitopes with these disintegrins.

Receptor Binding Kinetics Integrin αIIbβ3 Fibrinogen Antagonism

Arietin (Plant Isoform) Antifungal Potency: Comparative Efficacy Against Cicerin

The plant-derived arietin isoform (5.6 kDa) demonstrates higher antifungal potency than the co-purified peptide cicerin (8.2 kDa) against three phytopathogenic fungi: Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea [1][2]. Arietin also exhibits stronger adsorption to CM-Sepharose and higher translation-inhibiting activity in a rabbit reticulocyte lysate system compared to cicerin [1]. Neither peptide possesses mitogenic or anti-HIV-1 reverse transcriptase activities [1].

Antifungal Peptides Plant Defense Crop Protection

Arietin Fibrinogen Binding Inhibition: IC50 Comparison with RGDS Peptide

Arietin inhibits ¹²⁵I-fibrinogen binding to ADP-stimulated human platelets with an IC50 of 1.1×10⁻⁷ M [1]. The reference tetrapeptide RGDS (Arg-Gly-Asp-Ser) also inhibits arietin binding in a competitive manner, but its potency as a fibrinogen binding inhibitor is approximately 1000-fold lower than that of disintegrins like arietin [1][2]. This quantitative difference highlights the functional advantage of the full-length disintegrin scaffold over simple RGD-containing peptides.

Fibrinogen Receptor Antagonism GPIIb/IIIa Peptide Inhibitors

Arietin Intracellular Calcium Mobilization: Differentiation from Non-Selective Platelet Inhibitors

Unlike many platelet inhibitors that affect intracellular signaling cascades, arietin demonstrates no significant effect on the intracellular mobilization of Ca²⁺ in Quin2-AM-loaded platelets stimulated by thrombin [1]. This distinguishes arietin from broader-spectrum agents that modulate calcium flux. While direct comparator data for other disintegrins on calcium mobilization is limited in the same study, this finding establishes that arietin's antiplatelet effect is exclusively mediated by competitive antagonism at the GPIIb/IIIa receptor without perturbing upstream signaling.

Platelet Signaling Calcium Flux Mechanism of Action

Arietin Binding Site Density: Quantitative Receptor Occupancy Data

¹²⁵I-arietin binding studies reveal saturable binding to human platelets with the following quantitative parameters: 46,904 binding sites per unstimulated platelet, 48,958 sites per ADP-stimulated platelet, and 34,817 sites per elastase-treated platelet [1]. This is the only disintegrin for which such detailed site-number quantification is available in the primary literature, providing a unique reference dataset for studies of GPIIb/IIIa receptor dynamics and platelet activation states.

Receptor Quantification GPIIb/IIIa Expression Binding Site Analysis

Arietin High-Value Application Scenarios: Where Procurement is Justified by Differential Evidence


Thrombosis and Hemostasis Research Requiring Moderate-Potency GPIIb/IIIa Antagonism

Arietin's consistent IC50 range (1.3–2.7×10⁻⁷ M) across multiple platelet agonists (ADP, thrombin, collagen, U46619) makes it a reliable reference disintegrin for studying GPIIb/IIIa-mediated aggregation without the confounding variable of agonist-dependent potency [1]. Its moderate potency (less than echistatin but comparable to trigramin) is advantageous for in vitro models where excessive inhibition would obscure physiological responses [1][2]. The well-characterized binding site density (46,904–48,958 sites per platelet) further supports quantitative receptor occupancy studies [3].

Integrin αIIbβ3 Receptor Binding Kinetics and Competition Assays

Arietin's defined Kd values (3.4×10⁻⁸ M for activated platelets) and competitive binding with trigramin, rhodostomin, and the monoclonal antibody 7E3 establish it as a validated probe for GPIIb/IIIa binding site characterization [1][2]. The availability of ¹²⁵I-labeled arietin enables quantitative saturation and competition binding assays, making it a procurement priority for laboratories developing or screening novel integrin antagonists [1].

Plant Antifungal Defense Mechanism Studies

The plant-derived arietin isoform (5.6 kDa) demonstrates higher antifungal potency and stronger CM-Sepharose adsorption than the co-isolated peptide cicerin, making it the preferred candidate for investigating chickpea defense responses against Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea [1][2]. Its translation-inhibiting activity in rabbit reticulocyte lysate further positions it as a tool for studying ribosome-inactivating mechanisms in plant-pathogen interactions [1].

Platelet Activation Studies Requiring Calcium-Independent GPIIb/IIIa Antagonism

Unlike many antiplatelet agents that interfere with intracellular Ca²⁺ mobilization, arietin has no significant effect on thrombin-induced calcium flux in Quin2-AM-loaded platelets [1]. This property makes it uniquely suitable for experiments where calcium signaling must be preserved for simultaneous measurement (e.g., Fura-2 imaging, FLIPR assays) while still achieving GPIIb/IIIa blockade [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for arietin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.